molecular formula C24H21F3N2O4 B2892301 2-((6-((3,4-dihydroquinolin-1(2H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(2-(trifluoromethyl)phenyl)acetamide CAS No. 898465-26-4

2-((6-((3,4-dihydroquinolin-1(2H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(2-(trifluoromethyl)phenyl)acetamide

Cat. No. B2892301
CAS RN: 898465-26-4
M. Wt: 458.437
InChI Key: IDAIORIAVLRUTE-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups. It has a 3,4-dihydroquinolin-1(2H)-yl group, a pyran ring, and a phenyl ring with a trifluoromethyl group attached. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the 3,4-dihydroquinolin-1(2H)-yl group could potentially be introduced via a Castagnoli–Cushman reaction .

Scientific Research Applications

Synthesis and Characterization

  • Compounds structurally related to the queried chemical have been synthesized and characterized, demonstrating the chemical versatility and potential for modification to explore biological activities and material properties. For instance, the synthesis of novel series of pyridine and fused pyridine derivatives, where chemical reactivity and synthetic pathways were explored, highlights the foundational research necessary for developing new compounds with potential applications in various scientific fields (Al-Issa, 2012).

Antimicrobial and Antitumor Activities

  • The exploration of antibacterial and antitumor activities is a significant area of research for compounds with this structure. For example, new 4-(2-Heterylidenehydrazinyl)-7-chloroquinoline derivatives have shown cytotoxic activity against strains of bacteria and fungus, highlighting the potential for these compounds in developing new antimicrobial agents (Le, Pham, & Nguyen, 2018).

Coordination Complexes and Antioxidant Activity

  • The formation of coordination complexes and their antioxidant activity represent another research application. Coordination complexes constructed from pyrazole-acetamide derivatives have been studied, revealing the impact of hydrogen bonding on self-assembly processes and demonstrating significant antioxidant activity, which could be beneficial in developing therapeutic agents or materials with protective properties against oxidative stress (Chkirate et al., 2019).

Molecular Docking and Biological Evaluation

  • In silico molecular docking studies alongside biological evaluation of compounds, such as a series incorporating a polyhydroquinoline core, have been conducted to predict the interaction with biological targets and evaluate antibacterial, antitubercular, and antimalarial activities. This research underscores the potential of these compounds in drug discovery and the development of new treatments for various diseases (Sapariya et al., 2017).

Lubricating Grease Antioxidants

  • Research into the application of quinolinone derivatives as antioxidants in lubricating greases has shown that these compounds can effectively reduce oxidation, suggesting their potential use in industrial applications to enhance the longevity and performance of lubricants (Hussein, Ismail, & El-Adly, 2016).

Future Directions

Future research could explore the synthesis of this compound, its chemical reactivity, and potential applications. For example, it could be investigated for use in pharmaceuticals, given the biological activity of similar compounds .

properties

IUPAC Name

2-[6-(3,4-dihydro-2H-quinolin-1-ylmethyl)-4-oxopyran-3-yl]oxy-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21F3N2O4/c25-24(26,27)18-8-2-3-9-19(18)28-23(31)15-33-22-14-32-17(12-21(22)30)13-29-11-5-7-16-6-1-4-10-20(16)29/h1-4,6,8-10,12,14H,5,7,11,13,15H2,(H,28,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDAIORIAVLRUTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)CC3=CC(=O)C(=CO3)OCC(=O)NC4=CC=CC=C4C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((6-((3,4-dihydroquinolin-1(2H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(2-(trifluoromethyl)phenyl)acetamide

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